N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
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Overview
Description
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a compound that belongs to the class of acylhydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of a fluorophenyl group and a pyridine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves the reaction of a hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The presence of the fluorophenyl group and the pyridine ring can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N’-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide: Similar structure with a chloro substituent instead of a fluorophenyl group.
N’-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide: Contains an ethylidene group instead of a dioxopyrrolidinyl group.
Uniqueness
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the fluorophenyl group and the pyridine ring enhances its potential for various applications in scientific research and industry .
Properties
CAS No. |
956441-81-9 |
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Molecular Formula |
C16H13FN4O3 |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H13FN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23) |
InChI Key |
VMQQAMFXFZPEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CN=CC=C3 |
solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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